molecular formula C19H21F3N2O2 B2921637 1-(5-Hydroxy-3-phenylpentyl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 1788833-51-1

1-(5-Hydroxy-3-phenylpentyl)-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2921637
CAS No.: 1788833-51-1
M. Wt: 366.384
InChI Key: HAUUORQWDYYRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Hydroxy-3-phenylpentyl)-3-[3-(trifluoromethyl)phenyl]urea ( 1788833-51-1) is a synthetic urea derivative with a molecular formula of C19H21F3N2O2 and a molecular weight of 366.38 g/mol . This compound is supplied for research purposes as part of chemical libraries and is not intended for diagnostic or therapeutic applications. Urea-based compounds of this structural class have garnered significant interest in medicinal chemistry research, particularly in the field of oncology. Structurally similar analogs have been investigated for their cytotoxic properties against aggressive cancer cell lines, such as triple-negative breast cancer (TNBC), and for their demonstrated ability to cross the blood-brain barrier in vivo models . This makes them valuable chemical tools for probing new therapeutic strategies for metastatic cancers. The presence of the trifluoromethyl phenyl group is a common pharmacophore in drug discovery, often used to modulate a compound's potency, metabolic stability, and membrane permeability. Researchers utilize this compound in exploratory studies to elucidate structure-activity relationships (SAR) and to identify potential molecular targets, such as Fibroblast Growth Factor Receptor 1 (FGFR1), which has been implicated in the mechanism of action of related urea-based molecules . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-hydroxy-3-phenylpentyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O2/c20-19(21,22)16-7-4-8-17(13-16)24-18(26)23-11-9-15(10-12-25)14-5-2-1-3-6-14/h1-8,13,15,25H,9-12H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUUORQWDYYRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Hydroxy-3-phenylpentyl)-3-[3-(trifluoromethyl)phenyl]urea typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxy-3-phenylpentylamine and 3-(trifluoromethyl)phenyl isocyanate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a solvent like dichloromethane or tetrahydrofuran, and may require catalysts or reagents such as triethylamine to facilitate the reaction.

    Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxy-3-phenylpentyl)-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the urea group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions may include the use of strong nucleophiles like sodium hydride or organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the urea group may produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-3-phenylpentyl)-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets and pathways. The hydroxy and trifluoromethyl groups may play a role in binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related urea derivatives, focusing on substituents, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity Reference
Target Compound : 1-(5-Hydroxy-3-phenylpentyl)-3-[3-(trifluoromethyl)phenyl]urea R1: 5-hydroxy-3-phenylpentyl; R2: 3-(trifluoromethyl)phenyl ~397 (estimated) Hydroxy group enhances solubility; trifluoromethyl improves lipophilicity Not reported in evidence; inferred potential for kinase inhibition or antimicrobial activity -
1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11e) R1: 3-(trifluoromethyl)phenyl; R2: thiazole-piperazine-hydrazinyl 534.1 Thiazole-piperazine backbone enhances binding to enzymes or receptors Anticancer (tested against unspecified cell lines)
1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea (MMV665953) R1: 3-chloro-4-fluorophenyl; R2: 3,4-dichlorophenyl ~352.2 Halogen-rich structure for biofilm disruption Anti-staphylococcal, anti-biofilm (IC₅₀: 4–8 µg/mL)
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea R1: 4-chloro-3-(trifluoromethyl)phenyl; R2: 3-(trifluoromethyl)phenyl ~394.7 Dual trifluoromethyl groups for enhanced hydrophobicity Proteomics research (binding studies)
1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methoxyphenyl)urea R1: 5-hydroxy-3-(thiophen-3-yl)pentyl; R2: 3-methoxyphenyl 334.4 Thiophene and methoxy groups modulate electronic properties Not reported; structural analog for solubility studies
1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea R1: furan-thiophene-hydroxy; R2: 3-(trifluoromethyl)phenyl 396.4 Heterocyclic backbone with hydrogen-bond donors Not reported; potential for anion-π interactions

Key Structural and Functional Insights

Role of Trifluoromethyl Groups :

  • The trifluoromethyl group in the target compound and analogs (e.g., 11e, ; compound in ) enhances lipophilicity and metabolic stability , critical for membrane penetration in antimicrobial or anticancer applications.
  • Dual trifluoromethyl substitution (as in ) may further improve target affinity but risks excessive hydrophobicity, reducing aqueous solubility.

Hydroxy and Heterocyclic Modifications: The 5-hydroxy-3-phenylpentyl chain in the target compound distinguishes it from analogs like MMV665953 or thiophene/furan-containing derivatives . The hydroxy group likely improves solubility compared to purely hydrophobic chains (e.g., heptyl in ).

Biological Activity Trends: Anticancer Potential: Ureas with trifluoromethyl groups (e.g., 11e , pyridine-urea 83 ) show activity against cancer cell lines (e.g., MCF-7), suggesting the target compound may share this profile. Antimicrobial Activity: Halogenated ureas like MMV665953 disrupt bacterial biofilms, but the target compound’s hydroxy group may reduce efficacy compared to chlorine/fluorine-rich analogs.

Synthetic Yields and Feasibility :

  • Urea derivatives with trifluoromethyl or halogenated aryl groups typically achieve 80–88% yields in synthesis (e.g., ), suggesting the target compound could be feasibly synthesized using similar protocols.

Biological Activity

1-(5-Hydroxy-3-phenylpentyl)-3-[3-(trifluoromethyl)phenyl]urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : this compound
  • CAS Number : 1795086-12-2
  • Empirical Formula : C20H21F3N2O3
  • Molecular Weight : 394.39 g/mol

Physical Properties

PropertyValue
Density1.299 ± 0.06 g/cm³ (20 °C)
pKa10.95 ± 0.70 (Predicted)

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The hydroxy and trifluoromethyl groups are critical for its binding affinity, influencing its pharmacological effects. The compound is believed to act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer progression and inflammation.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the inhibitory effects of this compound on specific enzymes. The compound has shown promising results in inhibiting indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune suppression and tumor growth.

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
This compoundIDO115.8
Reference Compound (e.g., Thiourea)IDO121.5

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound in oncology. For instance, a study published in MDPI demonstrated that derivatives similar to this compound exhibited significant anti-tumor activity through the modulation of immune responses via IDO1 inhibition .

Pharmacokinetics

Pharmacokinetic profiling indicates that the compound has a favorable absorption profile with moderate bioavailability. Its distribution is influenced by its lipophilicity due to the presence of phenyl rings and trifluoromethyl groups, which enhance membrane permeability.

Safety and Toxicity

Preliminary toxicity assessments suggest that this compound exhibits low toxicity in standard animal models. However, further studies are required to fully understand its safety profile and long-term effects.

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